molecular formula C22H22ClN3O3S B11292179 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

Cat. No.: B11292179
M. Wt: 443.9 g/mol
InChI Key: BMONAHCUBGZYSM-UHFFFAOYSA-N
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Description

6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

6-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H22ClN3O3S/c1-5-12-26-16(4)15(3)20(30(28,29)18-9-6-14(2)7-10-18)21(26)25-22(27)17-8-11-19(23)24-13-17/h5-11,13H,1,12H2,2-4H3,(H,25,27)

InChI Key

BMONAHCUBGZYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

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